
4,4'-Dicyanobenzophenone-2,3,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dicyanobenzophenone-2,3,5,6-d4 is a deuterated derivative of the organic compound 4,4’-Dicyanobenzophenone. This compound is commonly used as a photoinitiator in the production of polymers. The deuterated version, 4,4’-Dicyanobenzophenone-2,3,5,6-d4, is used as a reference standard in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to help identify and quantify the presence of the original compound in a sample .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves the introduction of deuterium atoms into the parent compound, 4,4’-Dicyanobenzophenone. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dicyanobenzophenone-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of substituted benzophenone derivatives .
Applications De Recherche Scientifique
4,4’-Dicyanobenzophenone-2,3,5,6-d4 has several scientific research applications, including:
Biology: Employed in studies involving the interaction of photoinitiators with biological molecules.
Medicine: Investigated for its potential use in drug development and as a tool in pharmacological studies.
Mécanisme D'action
The mechanism of action of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves its role as a photoinitiator. When exposed to light, the compound absorbs photons and undergoes a photochemical reaction that generates reactive species. These reactive species can initiate polymerization reactions, leading to the formation of polymers. The molecular targets and pathways involved in this process include the interaction of the compound with monomers and the subsequent formation of polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dicyanobenzophenone: The non-deuterated parent compound used as a photoinitiator.
4,4’-Dihydroxybenzophenone: Another benzophenone derivative with different functional groups and applications.
Uniqueness
4,4’-Dicyanobenzophenone-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful as a reference standard in analytical techniques. The deuterium atoms provide distinct signals in NMR spectroscopy, allowing for precise identification and quantification of the compound in complex mixtures .
Propriétés
Formule moléculaire |
C15H8N2O |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
4-(4-cyanobenzoyl)-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H/i1D,2D,5D,6D |
Clé InChI |
UKOXPTLWNQHMJV-NMRLXUNGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C2=CC=C(C=C2)C#N)[2H] |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
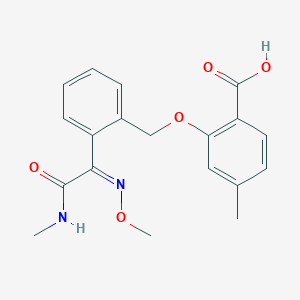
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
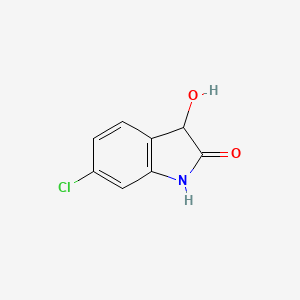
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
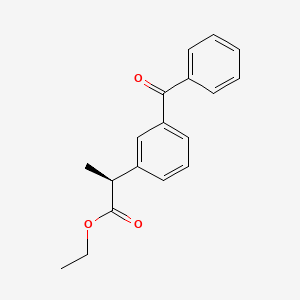



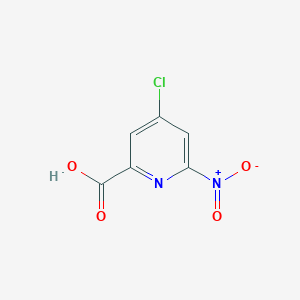
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
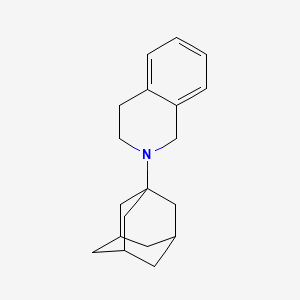
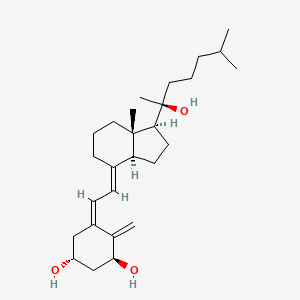
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)
